2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Description
2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- 7-Ethyl substituent: Enhances lipophilicity and influences steric interactions.
- 3-Acetic acid moiety: Improves solubility and provides a carboxylic acid functional group for interactions with biological targets.
This compound is hypothesized to exhibit biological activities such as anticancer or antimicrobial properties, inferred from structurally related derivatives .
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-2-6-3-8(13)12-7(4-9(14)15)5-16-10(12)11-6/h3,7H,2,4-5H2,1H3,(H,14,15) |
InChI Key |
CIYFAPXJRWWANN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C(CSC2=N1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves cyclocondensation of 7-ethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with chloroacetic acid in acidic media. The reaction proceeds via nucleophilic substitution at the thione sulfur, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine scaffold.
-
Reactants :
-
7-Ethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq)
-
Chloroacetic acid (1.2–1.5 eq)
-
Glacial acetic acid (solvent)
-
Sodium acetate (catalyst, 0.1 eq)
-
-
Conditions :
-
Reflux at 120°C for 8–10 hours
-
Neutralization with aqueous NaHCO₃
-
Recrystallization from ethyl acetate
-
Yield : 70–78%.
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Chloroacetic acid | 1.2–1.5 eq | <1.2 eq: Incomplete cyclization |
| Temperature | 110–120°C | <110°C: Slow reaction kinetics |
| Reaction time | 8–12 hours | <6 hours: <50% conversion |
Side reactions : Overheating (>130°C) leads to decarboxylation of the acetic acid moiety.
Biginelli Reaction Followed by Cyclization
Multi-Step Synthesis via Pyrimidine-2-thione Intermediates
This approach utilizes the Biginelli reaction to construct the pyrimidine ring, followed by cyclization with chloroacetonitrile.
-
Reactants :
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.5 eq)
-
2,4-Dimethoxybenzaldehyde (1.0 eq)
-
ZnCl₂ (catalyst, 0.2 eq)
-
-
Conditions :
-
Reactants :
-
Pyrimidine-2-thione intermediate (1.0 eq)
-
Chloroacetonitrile (1.5 eq)
-
-
Conditions :
-
Reflux in DMF for 10 hours
-
Hydrolysis with NaOH (2.0 eq) to convert ester to acid
-
Advantages and Limitations
One-Pot Synthesis Using Ionic Liquids
Green Chemistry Approach
A patent (CN103012440A) describes a one-pot method using ionic liquids to accelerate cyclocondensation:
Reactants :
-
2-Aminothiazole (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
4-Ethylbenzaldehyde (1.0 eq)
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br, 0.3 g)
-
Ethanol solvent, reflux for 8 hours
-
Acidic workup (HCl) and recrystallization
Comparative Analysis
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Cyclocondensation | 70–78 | 8–10 | Moderate |
| Biginelli | 55–60 | 14 | Low |
| Ionic liquid | 86 | 8 | High |
Key Insight : Ionic liquids reduce side reactions by stabilizing intermediates via hydrogen bonding.
Post-Synthetic Modifications of Ester Intermediates
Hydrolysis of Ethyl Esters
Ethyl 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate is hydrolyzed to the target acid:
Protocol :
-
Reactants :
-
Ester intermediate (1.0 eq)
-
NaOH (2.0 eq)
-
Ethanol/H₂O (1:1 v/v)
-
-
Conditions :
-
Reflux for 4 hours
-
Acidification with HCl to pH 2–3
-
Purity Optimization
| Purification Method | Purity (%) | Remarks |
|---|---|---|
| Recrystallization | 95 | Ethyl acetate/hexane |
| Column chromatography | 98 | Silica gel, CHCl₃/MeOH |
Emerging Techniques and Catalytic Innovations
Chemical Reactions Analysis
Types of Reactions
2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives, including the compound . Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines:
The presence of specific substituents, such as halogens, enhances the efficacy of these compounds against cancer cells.
Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders such as Parkinson's disease and schizophrenia. A patent describes the use of thiazolo[3,2-a]pyrimidinone compounds for managing various neurological conditions by modulating neurotransmitter systems and providing neuroprotective effects .
Anti-inflammatory Properties
Thiazolo derivatives have also been linked to anti-inflammatory activities. These compounds can inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of thiazole-pyrimidine hybrids, one compound demonstrated superior activity against breast cancer cells compared to standard treatments. The study utilized a variety of human cancer cell lines to assess the cytotoxic potential and found that structural modifications significantly influenced efficacy .
Case Study 2: Neurological Impact
Research involving animal models for Parkinson's disease showed that thiazolo compounds could improve motor function and reduce neurodegeneration markers. The findings suggest that these compounds may protect dopaminergic neurons from oxidative stress .
Mechanism of Action
The mechanism of action of 2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolopyrimidine core can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations :
- Carboxylic Acid vs. Ester : The presence of a carboxylic acid at position 3 (target compound) enhances water solubility compared to ester derivatives (e.g., ), which may improve bioavailability for biological targets.
- 5-Oxo Group: Common across all compounds; facilitates hydrogen bonding with enzymes or receptors.
Crystallographic Insights :
- Ring Puckering : The dihydrothiazolo-pyrimidine ring adopts a flattened boat conformation, as observed in . Substituents like 7-ethyl may influence puckering amplitude (see Cremer-Pople analysis in ).
- Dihedral Angles : In , the thiazole and benzene rings form dihedral angles of 7.10° and 3.48°, suggesting near-planar geometry conducive to π-π stacking.
Biological Activity
2-(7-Ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (CAS: 1352535-88-6) is a compound of interest due to its potential biological activities. Thiazole and pyrimidine derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure
The molecular structure of this compound features a thiazole ring fused with a pyrimidine structure. The compound's unique configuration contributes to its biological properties.
Anticancer Activity
Research indicates that thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that thiazole derivatives can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | Jurkat | <10 | Apoptosis induction |
| Compound 2 | A431 | <15 | Cell cycle arrest |
| 2-(7-Ethyl...) | Various | TBD | TBD |
Antibacterial Activity
Thiazole compounds have also been recognized for their antibacterial properties. The presence of electron-donating groups in the structure enhances their activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some thiazole derivatives has been reported as low as 31.25 µg/mL against certain pathogens .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| Compound A | Gram-positive | 31.25 |
| Compound B | Gram-negative | TBD |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored in various studies. Certain derivatives exhibit high efficacy in animal models of epilepsy, suggesting that structural modifications can lead to enhanced anticonvulsant activity .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of a series of thiazole-pyrimidine derivatives on cancer cell lines. The results indicated that modifications in the side chains significantly influenced cytotoxicity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
- Antibacterial Screening : Another investigation focused on the antibacterial efficacy of thiazole derivatives against resistant bacterial strains. The findings revealed that specific substitutions on the thiazole ring improved activity against multi-drug resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
